molecular formula C11H13N3O2 B4626689 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea

Cat. No. B4626689
M. Wt: 219.24 g/mol
InChI Key: LQAKJWNFBZCFBT-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea and its derivatives are chemical compounds that have been studied for various properties and activities, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are relevant in the field of organic chemistry and medicinal chemistry, showing a range of biological activities and interactions.

Synthesis Analysis

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives involves various chemical reactions including carbonylation, oxidative carbonylation, and reactions with amines. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas, providing good yields without racemization under milder conditions (Thalluri et al., 2014). Selenium-catalyzed oxidative carbonylation has been developed as a phosgene-free approach for synthesizing N-aryl-N'-pyrimidin-4-yl ureas, using carbon monoxide as the carbonyl reagent (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives have been studied through crystallographic and spectroscopic methods. The urea scaffold in these molecules is essentially planar due to the presence of intramolecular hydrogen bonds, with various N—H…O and C—H…O hydrogen bonds influencing the crystal structure (Imhof, 2007).

Chemical Reactions and Properties

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives undergo various chemical reactions, including Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions can be performed without racemization, highlighting the versatility of these compounds in chemical synthesis (Thalluri et al., 2014).

Scientific Research Applications

Plant Growth Enhancement

Urea derivatives, including N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea, have been identified as synthetic compounds with cytokinin-like activity, positively regulating cell division and differentiation. These compounds, through structure-activity relationship studies, have been shown to enhance adventitious root formation, indicating their utility in in vitro plant morphogenesis studies. This highlights their potential in agriculture and plant biotechnology for improving crop yields and plant growth (Ricci & Bertoletti, 2009).

Central Nervous System Agents

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea and its derivatives have been explored for their pharmacological activities, particularly their anxiolytic and muscle-relaxant properties. These properties are mediated through the central nervous system, providing a basis for developing new treatments for anxiety disorders and muscle spasms. The ability to separate these therapeutic effects from other central nervous system activities like anticonvulsant, sedative, and hypnotic effects is particularly noteworthy, suggesting a targeted therapeutic potential (Rasmussen et al., 1978).

Anticancer Agents

Research into N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives has uncovered their antiproliferative activity against various human cancer cell lines, pointing to their potential as anticancer agents. These compounds' ability to inhibit cancer cell growth, with some derivatives showing superior potency to known treatments, underscores their potential in oncology for developing new therapeutic options for cancer patients (Al-Sanea et al., 2018).

properties

IUPAC Name

[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-11(16)13-8-3-5-9(6-4-8)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H3,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAKJWNFBZCFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.